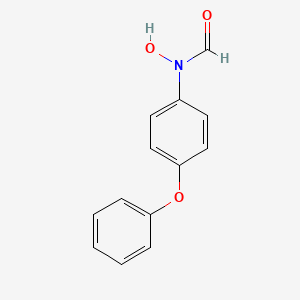

N-Hydroxy-N-(4-phenoxyphenyl)formamide

Description

Properties

CAS No. |

165550-82-3 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-hydroxy-N-(4-phenoxyphenyl)formamide |

InChI |

InChI=1S/C13H11NO3/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-10,16H |

InChI Key |

CFPQVLUJEBRMQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The biological and physicochemical properties of formamide derivatives are heavily influenced by substituents on the aromatic ring and the nature of the hydroxamic acid side chain. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-rich groups (e.g., phenoxy, methyl) enhance hydrogen bonding and crystal packing but may reduce metabolic stability.

Key Insights :

- The phenoxyphenyl group in the target compound likely enhances MMP inhibition through π-π stacking in enzyme pockets.

- Chlorophenyl derivatives exhibit antioxidant activity, suggesting substituent-dependent radical scavenging.

- Nitro-containing analogs (e.g., FANFT) highlight metabolic risks, emphasizing the need for careful substituent selection.

Physicochemical Properties

Table 3: Physical and Metabolic Properties

Notable Trends:

- Bulky substituents (e.g., phenoxy) reduce solubility but improve target binding.

- Hydrogen-bonding motifs (e.g., N–H⋯O) enhance crystallinity, as seen in N-(4-methylphenyl)formamide.

Table 4: Hazard Profiles

Implications :

- Cyanomethyl and methoxy groups () correlate with higher toxicity, suggesting substituent-driven hazards.

- Phenoxyphenyl derivatives require empirical toxicity testing to assess risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-N-(4-phenoxyphenyl)formamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves formylation of 4-phenoxyaniline derivatives. A multi-step approach includes:

- Step 1 : Condensation of 4-phenoxyaniline with formic acid derivatives under reflux (e.g., using formic acid/acetic anhydride mixtures at 80–100°C) .

- Step 2 : Hydroxylation via hydroxylamine hydrochloride in alkaline media (pH 9–11) to introduce the N-hydroxy group .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation and by monitoring intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (formyl proton), δ 6.8–7.4 ppm (aromatic protons), and δ 9.1 ppm (N–OH proton) .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 258.1004 (C₁₃H₁₂NO₃⁺) with <2 ppm error .

- IR Spectroscopy : Strong absorption at 1660 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–OH and N–H stretches) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the formyl group’s electrophilicity is quantified via Fukui indices .

- Mechanistic Insights : Simulate transition states for hydroxylamine-mediated reactions using Gaussian 16 with the B3LYP/6-31G(d) basis set. Activation energies correlate with experimental yields .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (IC₅₀ values with 95% confidence intervals) .

- Structural Analog Comparison : Compare bioactivity with analogs like N-(4-hydroxyphenyl)formamide (IC₅₀ = 12 μM vs. 18 μM for the target compound) to identify substituent effects .

- Meta-Analysis : Use PubChem BioAssay data (AID 485343) to cross-reference cytotoxicity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.